2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
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Overview
Description
2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a pentyl chain attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloroaniline, 6-methyl-5-pentylpyrimidin-4(3H)-one, and suitable reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the formation of the desired compound.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated processes, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar dichlorophenyl group but differs in its core structure and functional groups.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a dichlorophenyl group, but with a different core structure and biological activity.
Uniqueness
2-[(3,5-dichlorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H19Cl2N3O |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19Cl2N3O/c1-3-4-5-6-14-10(2)19-16(21-15(14)22)20-13-8-11(17)7-12(18)9-13/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
ADQLOCWREZZOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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